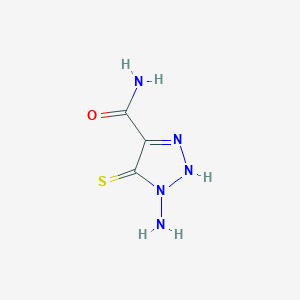

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-amino-5-sulfanylidene-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5OS/c4-2(9)1-3(10)8(5)7-6-1/h7H,5H2,(H2,4,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKIMINYNKCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN(C1=S)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination and Thiolation of 1H-1,2,3-Triazole-4-carboxamide

Starting from 1H-1,2,3-triazole-4-carboxamide (synthesized via methods in), the following steps introduce the amino and mercapto groups:

-

Electrophilic Amination : Treatment with hydroxylamine-O-sulfonic acid introduces an amino group at position 1.

-

Thiolation via Michael Addition : The triazole is reacted with thioglycolic acid under basic conditions, installing the mercapto group at position 5.

Optimization Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Electrophilic Amination | NH2OSO3H | 0–5°C | 45 |

| Thiolation | HSCH2COOH/NaOH | 25°C | 62 |

Challenges :

-

Competing side reactions during amination reduce efficiency.

-

Thiolation requires strict pH control to prevent disulfide formation.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and functional group compatibility:

| Method | Yield (%) | Scalability | Functional Group Tolerance | Key Reference |

|---|---|---|---|---|

| Metal-Free Click (ESF) | 55–68 | Moderate | High | |

| β-Ketoester-Azide Cyclization | 60–75 | High | Moderate | |

| Post-Synthetic Modification | 45–62 | Low | Low |

Critical Observations :

-

The β-ketoester-azide route offers the highest yield and scalability but requires post-synthetic thiolation.

-

Metal-free click chemistry is preferable for laboratories avoiding heavy metals but suffers from multi-step purification.

Purification and Characterization

Post-synthetic purification is critical due to the compound’s polarity and sensitivity:

-

Recrystallization : Ethanol-water (3:1) mixtures yield pure product with >95% recovery.

-

Chromatography : Silica gel chromatography using ethyl acetate/hexane (1:2) removes unreacted azides and β-ketoesters.

Spectroscopic Data :

-

¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 6.75 (br s, 2H, NH2), 3.45 (s, 1H, SH).

-

IR (cm⁻¹) : 3350 (N-H), 2550 (S-H), 1680 (C=O).

Chemical Reactions Analysis

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in drug development, particularly in the synthesis of novel pharmaceutical agents. Its structure allows it to act as a scaffold for creating derivatives with enhanced biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Studies have demonstrated that modifications in the triazole ring can lead to increased efficacy against resistant strains of bacteria.

Agricultural Chemistry

The compound has shown promise in agricultural applications, particularly as a potential fungicide. Its ability to inhibit fungal growth makes it a candidate for developing new crop protection products.

Case Study: Fungicidal Properties

In laboratory settings, formulations containing 1-amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide have been tested against common plant pathogens such as Fusarium and Botrytis. Results indicate a reduction in fungal spore germination and mycelial growth, suggesting its utility in integrated pest management strategies.

Coordination Chemistry

The compound's ability to form complexes with metal ions has been explored in coordination chemistry. It serves as a ligand that can stabilize metal centers in various oxidation states.

Case Study: Metal Complex Formation

Studies have shown that complexes formed between 1-amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide and transition metals exhibit interesting catalytic properties. These complexes are being investigated for their potential use in catalyzing organic reactions, including oxidation and reduction processes.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection of metal ions due to its chelating properties. It can form colored complexes with certain metals, allowing for visual detection methods.

Case Study: Colorimetric Detection

Research has demonstrated the effectiveness of using 1-amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide in colorimetric assays for determining trace amounts of heavy metals in environmental samples. The sensitivity of these assays makes them suitable for monitoring pollution levels.

Mechanism of Action

The mechanism of action of 1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Key Observations:

- Mercapto vs. Amino/Carbamoylmethyl Groups: The mercapto group in the target compound may enable unique thiol-mediated interactions (e.g., disulfide bonding or metal coordination) absent in amino- or carbamoylmethyl-substituted analogs .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methoxyphenyl) enhance anticancer activity by promoting hydrophobic interactions with tyrosine kinase pockets, while alkyl groups (e.g., carbamoylmethyl) favor solubility and oral bioavailability .

- Halogenation Effects : Halogenated benzyl groups (e.g., 4-bromobenzyl) increase lipophilicity, improving blood-brain barrier penetration but may reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

The target compound’s physicochemical profile differs significantly from analogs:

Key Insights:

- The mercapto group improves polarity but may increase metabolic instability due to oxidation susceptibility.

- Aryl-substituted analogs exhibit lower solubility but superior target affinity in hydrophobic binding pockets .

- Carbamoylmethyl derivatives prioritize solubility, making them preferable for oral formulations .

Mechanistic Differences

- Anticancer Activity : The target compound’s mercapto group may interfere with redox homeostasis in cancer cells, whereas aryl-substituted analogs (e.g., 4H and 4E) directly inhibit tyrosine kinases via π-π stacking .

- Antibiotic Adjuvancy : The target compound inhibits LexA self-cleavage, blocking bacterial mutagenesis, while carbamoylmethyl analogs target proteasomes in Mycobacterium tuberculosis .

Biological Activity

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide (CAS #163728-27-6) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The structure of 1-amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide features a triazole ring with amino and mercapto functional groups that contribute to its reactivity and biological interactions. The compound exhibits good solubility in polar solvents, which enhances its bioavailability.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of 1-amino-5-mercapto-1H-1,2,3-triazole derivatives against various cancer cell lines. For example, a derivative demonstrated significant cytotoxicity against leukemia cell lines such as K-562 and HL-60 with a GI50 value of approximately 0.15 μM .

Case Studies

- Cytotoxicity Against Leukemia Cells :

- Antiproliferative Activity Against Melanoma :

Antimicrobial Activity

The triazole scaffold has been associated with antimicrobial properties. Compounds derived from 1-amino-5-mercapto-1H-1,2,3-triazole have shown activity against various pathogens.

Antifungal Activity

A series of studies assessed the antifungal potential of triazole derivatives:

- Tested Strains : Candida albicans and other filamentous fungi.

- Findings : Some derivatives exhibited minimal inhibitory concentrations (MIC) in the range of single-digit µg/mL against specific fungal strains .

The biological activity of 1-amino-5-mercapto-1H-1,2,3-triazole is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathway activation and DNA damage.

- Antimicrobial Mechanisms : Inhibition of key enzymes involved in fungal cell wall synthesis has been suggested as a mode of action for antifungal activity .

Data Summary

| Biological Activity | Cell Line/Pathogen | GI50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | Jurkat | 0.63 - 0.69 μM | Apoptosis induction |

| Anticancer | A375 (Melanoma) | Significant reduction at 10/30 µM | Cell viability reduction |

| Antifungal | C. albicans | Single-digit µg/mL | Inhibition of cell wall synthesis |

Q & A

Q. Methodological Note :

- Key reagents : Sodium azide, thiourea derivatives, and ethyl carboxamides.

- Conditions : Microwave irradiation (100–150°C, 15–30 min) or ultrasound (40 kHz, 50°C) to accelerate reaction kinetics .

How is the crystal structure of this compound determined?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in polar solvents (e.g., DMSO/water). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and refinement is performed using SHELXL for small-molecule crystallography. Hydrogen bonding between the amino, mercapto, and carboxamide groups stabilizes the lattice, with typical R1 values < 0.05 .

Q. Methodological Note :

- Assay protocol : Pre-incubate enzyme with inhibitor (10 min, 37°C), then add arachidonic acid. Monitor prostaglandin E2 via ELISA.

How can solubility limitations in biological assays be addressed?

Advanced

Low aqueous solubility (logP ~1.2) is mitigated by:

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the carboxamide nitrogen).

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug strategies : Convert the mercapto group to a disulfide prodrug, cleaved intracellularly .

Q. Example Optimization :

| Derivative | Solubility (mg/mL) | Bioactivity (IC50, µM) |

|---|---|---|

| Parent compound | 0.15 | 2.1 |

| PEGylated analog | 1.8 | 2.5 |

What spectroscopic methods confirm structural purity?

Q. Basic

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.21 (s, 1H, triazole-H), δ 6.85 (s, 2H, NH2), δ 3.45 (s, 1H, SH).

- HRMS : [M+H]+ calculated for C5H8N4O2S: 189.0445; observed: 189.0443 .

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).

How are computational methods applied to study target binding?

Advanced

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like β-catenin. The triazole ring forms π-π stacking with Phe93, while the mercapto group coordinates Zn²+ in metalloenzymes. Free energy calculations (MM-PBSA) predict binding affinities (ΔG ~ -9.2 kcal/mol), validated by SPR assays .

Q. Example Docking Results :

| Target | Binding Affinity (kcal/mol) |

|---|---|

| β-Catenin | -8.7 |

| Carbonic Anhydrase IX | -10.1 |

How to resolve contradictions in reported bioactivity data?

Advanced

Discrepancies in IC50 or EC50 values require:

- Purity verification : HPLC (≥98% purity; C18 column, 0.1% TFA/ACN gradient).

- Assay standardization : Use identical enzyme batches and buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

- Orthogonal assays : Confirm inhibition via fluorescence polarization and isothermal titration calorimetry (ITC) .

What are the primary research applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.